molecular formula C12H12N2O2 B15068593 1,1'-(5-Methyl-1H-indazole-1,4-diyl)diethanone CAS No. 1415838-36-6

1,1'-(5-Methyl-1H-indazole-1,4-diyl)diethanone

Katalognummer: B15068593
CAS-Nummer: 1415838-36-6
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: UVWPHUXOTYCBCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methyl-1H-indazole with ethanoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-(5-Methyl-1H-indazole-1,4-diyl)diethanone is unique due to its specific substitution pattern on the indazole core, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

1415838-36-6

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

1-(1-acetyl-5-methylindazol-4-yl)ethanone

InChI

InChI=1S/C12H12N2O2/c1-7-4-5-11-10(12(7)8(2)15)6-13-14(11)9(3)16/h4-6H,1-3H3

InChI-Schlüssel

UVWPHUXOTYCBCB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)N(N=C2)C(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.